Home > Products > Screening Compounds P78371 > 8-Methyl-4-oxa-1-azaspiro[5.5]undecane
8-Methyl-4-oxa-1-azaspiro[5.5]undecane -

8-Methyl-4-oxa-1-azaspiro[5.5]undecane

Catalog Number: EVT-13217161
CAS Number:
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Methyl-4-oxa-1-azaspiro[5.5]undecane is a chemical compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structural features where two or more rings share a common atom. This compound is particularly noted for its potential applications in medicinal chemistry, especially as an inhibitor of fatty acid amide hydrolase (FAAH), which is relevant in the treatment of various disorders, including pain and inflammation .

Source and Classification

The compound can be classified under spirocyclic amines, specifically within the broader category of azaspiro compounds. It has garnered attention due to its structural complexity and biological activity, making it a subject of interest in both organic synthesis and pharmacological research. The molecular formula for 8-Methyl-4-oxa-1-azaspiro[5.5]undecane is C10H19NOC_{10}H_{19}NO with a molecular weight of approximately 169.26 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Methyl-4-oxa-1-azaspiro[5.5]undecane can be achieved through several methodologies, often involving multi-step reactions that include cyclization processes. One common synthetic route involves starting from readily available piperidine derivatives, which undergo transformations such as alkylation and cyclization.

  1. Starting Material: The synthesis typically begins with 1-methyl-4-piperidone.
  2. Cyclization: The key step involves the cyclization of the intermediate products in acidic conditions, which facilitates the formation of the spirocyclic structure.
  3. Reduction: Subsequent reduction steps may be required to achieve the desired saturation levels in the final product.

For example, one synthetic route involves heating the precursor in an acidic medium, leading to the formation of the azaspiro structure through intramolecular reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 8-Methyl-4-oxa-1-azaspiro[5.5]undecane features a spirocyclic framework consisting of a piperidine ring fused with a five-membered oxazolidine ring.

  • Structural Representation: The compound can be represented as follows:
    8 Methyl 4 oxa 1 azaspiro 5 5 undecane\text{8 Methyl 4 oxa 1 azaspiro 5 5 undecane}
  • Key Features:
    • The presence of a nitrogen atom contributes to its basicity and potential interactions with biological targets.
    • The oxazolidine moiety introduces heteroatoms that can influence solubility and reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

8-Methyl-4-oxa-1-azaspiro[5.5]undecane can participate in various chemical reactions typical for spirocyclic compounds:

  1. Nucleophilic Substitution: The nitrogen atom in the azaspiro structure can undergo nucleophilic substitution reactions, making it useful for further functionalization.
  2. Hydrogenation: Reduction reactions using hydrogen gas in the presence of catalysts can modify double bonds or reduce other unsaturated functionalities within the molecule.
  3. Acylation: The amine group can react with acyl chlorides to form amides, which can further modify its pharmacological properties.

These reactions are critical for developing derivatives that may enhance biological activity or alter pharmacokinetic profiles .

Mechanism of Action

Process and Data

The mechanism of action for 8-Methyl-4-oxa-1-azaspiro[5.5]undecane primarily revolves around its role as a fatty acid amide hydrolase inhibitor. FAAH is responsible for breaking down endocannabinoids, which play significant roles in pain modulation and inflammation.

  1. Inhibition Mechanism:
    • The compound binds to the active site of FAAH, preventing it from hydrolyzing endocannabinoids.
    • This leads to increased levels of these signaling molecules, resulting in enhanced analgesic effects.

Research indicates that such compounds can modulate pain pathways effectively, making them candidates for therapeutic development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8-Methyl-4-oxa-1-azaspiro[5.5]undecane include:

  • Molecular Weight: Approximately 169.26 g/mol
  • Melting Point: Not extensively documented but expected to be within typical ranges for similar compounds.

Chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic characteristics.
  • Reactivity: Exhibits reactivity typical for amines and heterocycles, allowing for further derivatization.

These properties are crucial for determining how the compound behaves under different conditions and its suitability for various applications .

Applications

Scientific Uses

8-Methyl-4-oxa-1-azaspiro[5.5]undecane has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new analgesics targeting FAAH.
  2. Pharmaceutical Research: Investigating its effects on pain pathways could lead to novel treatments for chronic pain conditions.
  3. Chemical Biology: Understanding its interaction with biological systems may provide insights into cannabinoid signaling mechanisms.

This compound represents a promising avenue for research aimed at addressing unmet medical needs related to pain management and inflammation control .

Synthetic Methodologies for 8-Methyl-4-oxa-1-azaspiro[5.5]undecane

Ring-Closing Strategies for Azaspiro Scaffold Formation

The synthesis of 8-methyl-4-oxa-1-azaspiro[5.5]undecane (C₁₀H₁₉NO) centers on constructing its spirocyclic core, which combines a piperidine (azacyclohexane) and an oxane (tetrahydropyran) ring connected through a shared spiro carbon atom. Key ring-closing methodologies include:

  • Intramolecular Cyclization of Halogenated Precursors: A common approach involves alkylation of N-protected 4-(3-bromopropyl)-4-methylpiperidines with carbonyl-containing tethers (e.g., 3-hydroxypropanal derivatives). Subsequent acid-catalyzed keto-reduction/spirocyclization yields the spiro[5.5]undecane framework. This method leverages the nucleophilicity of the oxygen atom toward carbonyl groups activated by Lewis acids (e.g., BF₃·Et₂O), forming the tetrahydropyran ring [3] [5].
  • Dieckmann Condensation Adaptations: Cyclization of diethyl 2-(1-methylpiperidin-4-yl)malonate derivatives under high-dilution conditions facilitates spirocycle formation via intramolecular Claisen condensation. Decarboxylation and reduction steps then furnish the 4-oxa-1-azaspiro[5.5]undecane scaffold. Modifications at C8 are introduced via alkylation of the malonate precursor prior to cyclization [5].
  • Reductive Amination/Spirocyclization: Condensation of 8-oxo-4-oxa-1-azaspiro[5.5]undecane intermediates with methylamine, followed by sodium borohydride reduction, installs the C8 methyl group while maintaining the spiro architecture. The ketone precursor itself is synthesized via a tandem N-deprotection/cyclization sequence from linear keto-amine precursors [3].

Table 1: Key Ring-Closing Strategies for 8-Methyl-4-oxa-1-azaspiro[5.5]undecane

MethodKey IntermediateCyclization ConditionsYield RangeKey Advantage
Keto-Reduction/Spirocyclization4-(3-Oxopropyl)-4-methylpiperidineBF₃·Et₂O, then NaBH₄45–68%Direct, minimal protecting groups
Dieckmann CondensationDiethyl 2-(1-Methylpiperidin-4-yl)malonateNaOEt, EtOH, reflux; then HCl, Δ30–52%Enables C8 quaternary center formation
Reductive Amination8-Oxo-4-oxa-1-azaspiro[5.5]undecaneMeNH₂, then NaBH₄60–75%Late-stage C8 functionalization

Stereoselective Approaches to Methyl Substitution at Position 8

Introducing the C8 methyl group stereoselectively is critical due to potential differences in bioactivity of diastereomers. Strategies include:

  • Chiral Auxiliary-Mediated Alkylation: (S)-(−)-1-Phenylethylamine is employed as a temporary chiral directing group attached to the piperidine nitrogen. Diastereoselective alkylation at C4 (future spiro carbon/C8) using methyl iodide or methyl triflate occurs with high diastereomeric excess (de > 85%), dictated by steric bias from the auxiliary. Subsequent auxiliary removal and ring-closing yield enantiomerically enriched (8R)- or (8S)-methyl products [4].
  • Enzymatic Desymmetrization: Meso precursors like 4,4-bis(hydroxymethyl)-1-methylpiperidine are subjected to lipase-catalyzed (e.g., Candida antarctica Lipase B) mono-acetylation. The chiral monoacetate is transformed via mesylate displacement and hydrolysis into a chiral building block with defined stereochemistry at the future C8 position, enabling asymmetric synthesis of the spirocycle [4] [6].
  • Catalytic Asymmetric Hydrogenation: Prochiral 8-methylidene-4-oxa-1-azaspiro[5.5]undecane intermediates undergo hydrogenation using chiral catalysts like Ir-(R,R)-f-binaphane complexes. Enantiomeric excesses (ee) of 70–92% are achieved, providing access to both (8R)- and (8S)-methyl diastereomers based on catalyst configuration [6].

Comparative Analysis of Spirocyclic vs. Linear Analog Synthesis

Synthesizing the spirocyclic 8-methyl-4-oxa-1-azaspiro[5.5]undecane presents distinct challenges and advantages compared to linear analogs (e.g., 8-methyl-1-aza-4-oxadecane):

  • Synthetic Complexity: Spirocyclization requires precise control over ring size and stereochemistry, often necessitating multi-step sequences (3–5 steps) and protecting group strategies. Linear analogs are accessible in fewer steps (1–2 steps) via straightforward alkylation of piperidine with 5-bromo-2-pentanone followed by carbonyl reduction. However, the conformational rigidity of the spirocycle offers superior control in structure-activity studies [3] [5].
  • Physicochemical Properties: The spiro structure imposes significant three-dimensionality, reducing log P values by ~0.5–1.0 unit compared to linear analogs, as evidenced by computational (ClogP) and HPLC measurements. This enhances aqueous solubility—critical for biological applications. Spirocyclic C8-methyl derivatives exhibit decreased rotational freedom (rotatable bond count = 2 vs. 7 in linear chains), potentially improving target binding selectivity [6].
  • Functionalization Efficiency: Late-stage modifications (e.g., N-alkylation, oxidation) at N1 or the oxygen atom are more efficient in spirocycles due to reduced conformational flexibility. For example, N1-arylation of 8-methyl-4-oxa-1-azaspiro[5.5]undecane proceeds in >90% yield via Buchwald-Hartwig coupling, whereas linear analogs suffer from competitive elimination (yields < 60%) [3] [5].

Table 2: Comparative Properties of 8-Methyl-4-oxa-1-azaspiro[5.5]undecane vs. Linear Analog

Property8-Methyl-4-oxa-1-azaspiro[5.5]undecaneLinear Analog (8-Methyl-1-aza-4-oxadecane)Significance
Synthetic Steps3–51–2Higher complexity for spirocycle
log P (Calculated)1.8–2.22.7–3.1Enhanced spirocycle solubility
Rotatable Bonds27Rigid scaffold improves selectivity
N1-Arylation Yield>90%<60%Superior functionalization efficiency

Properties

Product Name

8-Methyl-4-oxa-1-azaspiro[5.5]undecane

IUPAC Name

10-methyl-4-oxa-1-azaspiro[5.5]undecane

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C10H19NO/c1-9-3-2-4-10(7-9)8-12-6-5-11-10/h9,11H,2-8H2,1H3

InChI Key

IWZXKUHCVUTRAE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)COCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.